Isopropylphosphonyl difluoride
Description
Isopropylphosphonyl difluoride (CAS RN: 677-42-9) is an organophosphorus compound with the molecular formula C₃H₇F₂OP and the IUPAC name Isopropylphosphonic difluoride . It features a central phosphorus atom bonded to two fluorine atoms, an isopropyl group, and an oxygen atom.
Properties
CAS No. |
677-42-9 |
|---|---|
Molecular Formula |
C3H7F2PO C3H7F2OP |
Molecular Weight |
128.06 g/mol |
IUPAC Name |
2-difluorophosphorylpropane |
InChI |
InChI=1S/C3H7F2OP/c1-3(2)7(4,5)6/h3H,1-2H3 |
InChI Key |
NBWFYJGIJLTFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(F)F |
physical_description |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origin of Product |
United States |
Preparation Methods
The synthesis of isopropylphosphonyl difluoride involves several methods, including:
Solid-State Reactions: These reactions typically involve the direct combination of solid reactants under high temperatures.
Solid-Liquid and Solid-Vapor Reactions: These methods involve the interaction of solid reactants with liquid or vapor-phase reactants.
Non-Conventional Methods: Techniques such as sol-gel, hydrothermal, displacement, and precipitation reactions are also employed.
Industrial production methods often utilize electrochemical fluorination processes, such as the Simons’ process, which involves the electrolysis of organic substrates in anhydrous hydrogen fluoride .
Chemical Reactions Analysis
Hydrolysis and Degradation
Isopropylphosphonyl difluoride undergoes hydrolysis under alkaline conditions, similar to sarin. The reaction typically produces nontoxic phosphonic acid derivatives and hydrofluoric acid (HF):
This degradation pathway is critical for neutralizing its toxicity .
Hydrolysis Kinetics (Inferred from DF):
| Parameter | Value (DF) | Source |
|---|---|---|
| Hydrolysis rate (0.1 M NaOH, 23°C) | 1.12 h⁻¹ | |
| Half-life (0.1 M NaOH) | 37.2 mins |
Environmental Degradation
In atmospheric conditions, organophosphorus compounds like DF react with hydroxyl radicals (- OH), though this compound’s specific half-life data is unavailable. For DF, the vapor-phase reaction with - OH yields a half-life of ~236 days, indicating moderate persistence .
Atmospheric Fate (Inferred):
-
Reaction with - OH : Slow degradation in the atmosphere, similar to DF .
-
Photochemical stability : No chromophores for direct photolysis, suggesting indirect degradation pathways .
Research Gaps and Limitations
-
Structural specificity : Most studies focus on DF or sarin, with limited direct data on this compound.
-
Environmental behavior : No explicit data on its persistence or transformation in soil/water systems.
-
Toxicity mechanisms : While inferred from sarin, direct evidence of cholinergic effects (e.g., AChE inhibition) for this compound is lacking .
Scientific Research Applications
Isopropylphosphonyl difluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropylphosphonyl difluoride involves its high reactivity with water and other nucleophiles. Upon contact with water, it forms hydrofluoric acid, which is highly corrosive and toxic . This reactivity is similar to that of other chemical weapons precursors like sarin and soman, which disrupt biological processes by inhibiting acetylcholinesterase .
Comparison with Similar Compounds
Structural and Chemical Comparison with Analogous Compounds
Methylphosphonyl Difluoride (CAS 676-99-3)
- Molecular Formula : CH₃F₂OP
- Structure : A methyl group replaces the isopropyl substituent, resulting in a smaller, less sterically hindered molecule.
- Key Properties : Lower molecular weight (100 g/mol) compared to isopropylphosphonyl difluoride (128 g/mol), which may influence volatility and reactivity.
- Applications/Toxicity : A precursor in synthesizing nerve agents like sarin (GB). Classified as a DHS-regulated chemical .
Ethylphosphonyl Difluoride (CAS 753-98-0)
- Molecular Formula : C₂H₅F₂OP
- Structure : An ethyl group provides intermediate steric bulk between methyl and isopropyl derivatives.
- Key Properties : Molecular weight of 114 g/mol. Likely exhibits intermediate reactivity compared to methyl and isopropyl analogs.
- Regulatory Status : Listed under DHS-regulated chemicals due to its structural similarity to toxic precursors .
O-Isopropyl Methylphosphonofluoridate (Sarin, GB)
- Molecular Formula : C₄H₁₀FO₂P
- Structure: A methylphosphonofluoridate ester with an isopropyloxy group. Contains a chiral center, leading to enantiomers with differing toxicity .
- Key Properties :
- Toxicity : Extremely potent neurotoxin (LD₅₀ < 1 mg/kg in humans) .
Diisopropyl Fluorophosphate (DFP, CAS 55-91-4)
- Molecular Formula : C₆H₁₄FO₃P
- Structure : A phosphate ester with two isopropyl groups and a fluorine atom.
- Key Properties :
- Applications: Less acutely toxic than sarin but still hazardous; synonyms include Fluoropryl and Isofluorophate .
Tabulated Comparative Data
Research Findings on Reactivity and Toxicity
- Sarin vs. This compound: Sarin’s phosphonofluoridate ester structure enables rapid AChE inhibition, whereas this compound’s phosphonyl difluoride group is less reactive toward biological targets but serves as a precursor .
- Steric Effects : Larger alkyl groups (e.g., isopropyl in this compound) reduce nucleophilic attack rates compared to methyl or ethyl analogs, impacting reactivity in synthesis .
- Enantiomer Toxicity: Sarin’s Sp-enantiomer is significantly more toxic due to faster AChE binding, highlighting the importance of stereochemistry in organophosphorus compounds .
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